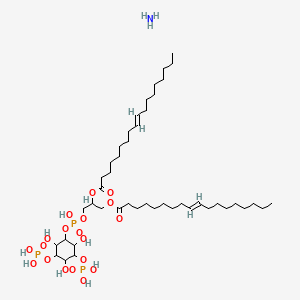![molecular formula C5H2ClFN4 B12093441 1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-fluoro-](/img/structure/B12093441.png)
1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-fluoro- is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its fused ring structure, which includes both a pyrazole and a pyrimidine ring
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-fluoro- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloro-3-fluoroaniline with formamide in the presence of a catalyst can lead to the formation of the desired compound. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-fluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-fluoro- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, leading to the disruption of key biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-fluoro- can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-d]pyrimidine, 4-amino-: This compound has an amino group instead of chlorine and fluorine, leading to different chemical properties and applications.
1H-Pyrazolo[3,4-d]pyrimidine, 4-methyl-:
The uniqueness of 1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-fluoro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C5H2ClFN4 |
|---|---|
Molecular Weight |
172.55 g/mol |
IUPAC Name |
4-chloro-3-fluoro-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C5H2ClFN4/c6-3-2-4(7)10-11-5(2)9-1-8-3/h1H,(H,8,9,10,11) |
InChI Key |
DMRASYHJCKFVKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NNC(=C2C(=N1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid](/img/structure/B12093367.png)







![4-(3,5-Dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol](/img/structure/B12093399.png)





